
Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate is a chemical compound with a unique structure that includes a trifluoroborate group attached to a hydroxybutenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate typically involves the reaction of (E)-4-hydroxybut-2-en-1-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond in the butenyl moiety can be reduced to a single bond using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.
Substitution: Aryl halides, palladium catalysts, and bases such as potassium carbonate.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a saturated butylborate compound.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate has several applications in scientific research:
Organic Synthesis: Used as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules.
Medicinal Chemistry:
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoroborate group can act as a nucleophile in substitution reactions, while the hydroxy and double bond moieties can undergo oxidation and reduction reactions, respectively. These properties make it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate: Similar in structure but contains a carbamate group instead of a trifluoroborate group.
4-[(E)-4-Hydroxybut-2-en-1-yl]-2-methoxyphenol: Contains a methoxyphenol group instead of a trifluoroborate group.
Uniqueness
Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific organic transformations and applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C4H7BF3KO |
|---|---|
Molekulargewicht |
178.00 g/mol |
IUPAC-Name |
potassium;trifluoro-[(E)-4-hydroxybut-2-enyl]boranuide |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)3-1-2-4-9;/h1-2,9H,3-4H2;/q-1;+1/b2-1+; |
InChI-Schlüssel |
FLXCUDOFIUZBSD-TYYBGVCCSA-N |
Isomerische SMILES |
[B-](C/C=C/CO)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](CC=CCO)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


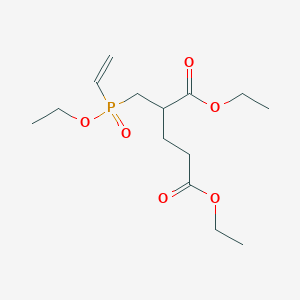
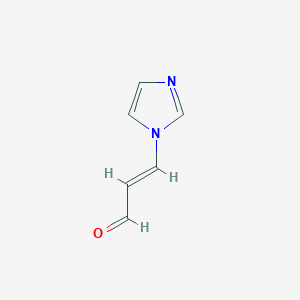
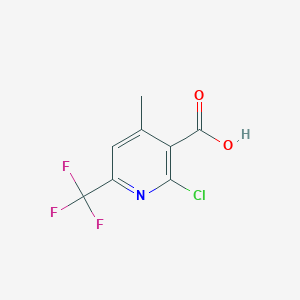
![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)
![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
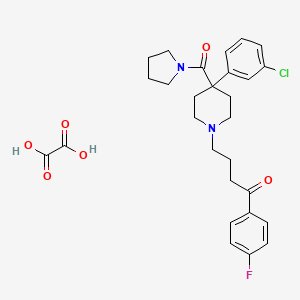
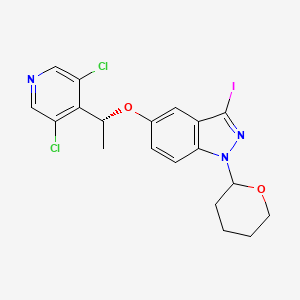


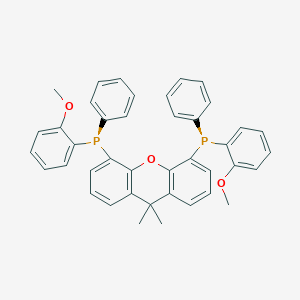
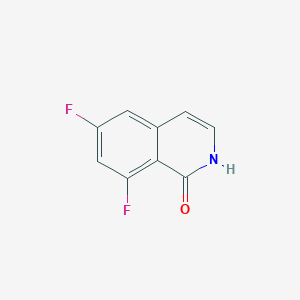
![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
